molecular formula C6H9ClN4 B089726 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine CAS No. 1075-39-4

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine

Cat. No.: B089726
CAS No.: 1075-39-4
M. Wt: 172.61 g/mol
InChI Key: NMWKOBZHKWXQFS-UHFFFAOYSA-N
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Description

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is a versatile small molecule scaffold used in various research and industrial applications. It is a pyrimidine derivative with the molecular formula C6H9ClN4 and a molecular weight of 172.61 g/mol . This compound is known for its potential bioactivity and is used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine typically involves the chlorination of N2,N~2~-dimethylpyrimidine-2,4-diamine. One common method is the reaction of N2,N~2~-dimethylpyrimidine-2,4-diamine with thionyl chloride (SOCl~2~) under reflux conditions. The reaction proceeds as follows:

N 2 ,N 2 -dimethylpyrimidine-2,4-diamine+SOCl 2 6-Chloro-N 2 ,N 2 -dimethylpyrimidine-2,4-diamine+SO 2 +HCl\text{N~2~,N~2~-dimethylpyrimidine-2,4-diamine} + \text{SOCl~2~} \rightarrow \text{this compound} + \text{SO~2~} + \text{HCl} N 2 ,N 2 -dimethylpyrimidine-2,4-diamine+SOCl 2 →6-Chloro-N 2 ,N 2 -dimethylpyrimidine-2,4-diamine+SO 2 +HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: 2-anilinopyrimidines and other substituted pyrimidines.

    Oxidation Reactions: Pyrimidine N-oxides.

    Reduction Reactions: Reduced pyrimidine derivatives.

Scientific Research Applications

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and bioactivity. Its ability to undergo various chemical reactions and its potential use in pharmaceutical development make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-chloro-2-N,2-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKOBZHKWXQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540054
Record name 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-39-4
Record name 6-Chloro-N2,N2-dimethyl-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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